Benzyl chloroformate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water: reaction

Synonyms

Canonical SMILES

Peptide Synthesis

Application: Benzyl chloroformate was used in the Bergmann-Zervas carboxybenzyl method of peptide synthesis developed by Max Bergmann and Leonidas Zervas . This was the first successful method of controlled peptide chemical synthesis .

Method: The compound is used for the introduction of the benzyloxycarbonyl protecting group . The protecting group is abbreviated Cbz or Z .

Results: For twenty years, it was the dominant procedure used worldwide until the 1950s .

Amine Protection

Application: Benzyl chloroformate is often used for amine group protection .

Method: Common procedures to achieve protection starting from benzyl chloroformate include: Benzyl chloroformate and a base, such as sodium carbonate .

Results: The reaction is very widespread for amine protection in other applications within organic synthesis and total synthesis .

Preparation of Cbz-protected Anilines

Application: Cbz-protected anilines were prepared directly from aromatic carboxylic acids .

Method: The process involves the use of sodium azide and Cbz-Cl .

Results: The method provides a direct and efficient way to prepare Cbz-protected anilines .

Synthesis of 1,2,4-Oxadiazoles

Application: Benzyl chloroformate is used in a recently reported 3-step synthesis of 1,2,4-oxadiazoles .

Results: The method provides a new approach to synthesize 1,2,4-oxadiazoles .

Reactive Chemical Intermediate

Application: Benzyl chloroformate is widely used as a reactive chemical intermediate in various industries, including plastic, pharmaceutical, agricultural, and organic chemicals .

Method: The exact method varies depending on the specific industry and application .

Results: The use of Benzyl chloroformate as a reactive chemical intermediate contributes to the production of a wide range of products .

Synthesis of Carboxybenzyl (Cbz) Protected Amines

Application: Benzyl chloroformate is useful for the introduction of carboxybenzyl (Cbz) protecting group for amines such as aniline in organic synthesis .

Method: The compound is prepared in the lab by treating benzyl alcohol with phosgene .

Results: The use of Benzyl chloroformate in this application has been implicated in the chronic pulmonary disease of pioneers in the usage of the compound .

Synthesis of Esters and Carbamates

Application: Benzyl chloroformate is used in the production of esters and carbamates .

Method: The exact method varies depending on the specific ester or carbamate being synthesized .

Results: The use of Benzyl chloroformate in this application contributes to the production of a wide range of esters and carbamates .

Manufacturing Intermediates

Application: Benzyl chloroformate is used as a manufacturing intermediate in various industries, including plastic, pharmaceutical, and agricultural .

Results: The use of Benzyl chloroformate as a manufacturing intermediate contributes to the production of a wide range of products .

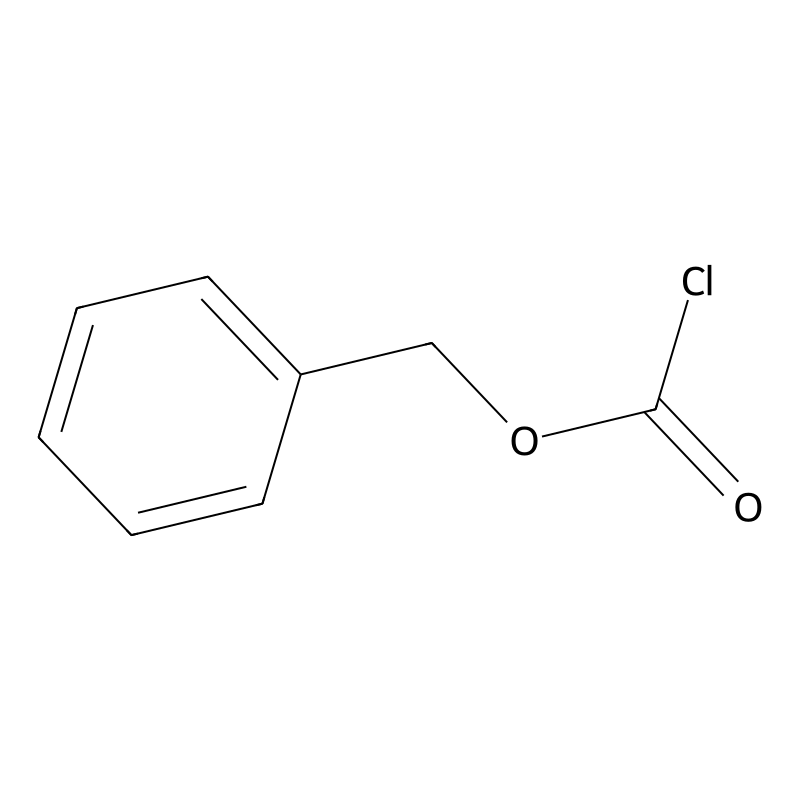

Benzyl chloroformate, also known as benzyl chlorocarbonate or Z-chloride, is the benzyl ester of chloroformic acid. It appears as a colorless to light yellow oily liquid with a pungent odor and is sensitive to moisture. The compound degrades upon contact with water, releasing hydrochloric acid and benzyl alcohol . Its chemical formula is , and it has a molecular weight of approximately 170.6 g/mol .

Benzyl chloroformate is a hazardous compound and should be handled with appropriate precautions:

- Toxicity: It is a severe skin and eye irritant and may cause respiratory problems []. It is also suspected to be a carcinogen [].

- Flammability: Not flammable but can react with some flammable solvents.

- Reactivity: Reacts readily with water and alcohols, releasing hydrochloric acid fumes [].

Always wear personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when working with benzyl chloroformate.

Please note:

- The mechanism of action for benzyl chloroformate is not directly applicable as it is a reagent, not a biologically active molecule.

- Case studies are not typically used for reagents like benzyl chloroformate.

Benzyl chloroformate undergoes several important reactions:

- Decomposition: In the presence of water, it decomposes to form benzyl alcohol and hydrochloric acid:

- Reactivity with Amines: It reacts with amines to introduce the benzyloxycarbonyl protecting group (Cbz), which masks the nucleophilic properties of the amine:

- Hydrogenolysis: The Cbz group can be removed via hydrogenolysis using palladium catalysts:

While benzyl chloroformate itself is not primarily known for biological activity, its derivatives are often used in pharmaceutical chemistry for synthesizing peptide-based drugs. The benzyloxycarbonyl group helps prevent racemization during peptide synthesis, making it crucial in developing biologically active compounds .

Traditional Method

The traditional laboratory synthesis involves treating benzyl alcohol with phosgene:

This method poses significant health hazards due to the toxicity of phosgene .

Alternative Methods

Recent studies have explored non-toxic alternatives, such as carbonylation of benzyl alcohol using carbon monoxide and sulfur in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene:

Subsequently chlorinated with sulfuryl chloride to yield benzyl chloroformate .

Benzyl chloroformate is widely used in organic synthesis for:

- Protecting Groups: It serves as a protecting group for amines during peptide synthesis.

- Synthesis of Peptides: Integral in the Bergmann-Zervas method for synthesizing peptides.

- Pharmaceutical Chemistry: Used in the development of various pharmaceutical agents due to its ability to facilitate complex organic reactions .

Several compounds are structurally or functionally similar to benzyl chloroformate:

| Compound | Structure/Functionality | Unique Features |

|---|---|---|

| Benzoyl chloride | Aryl chloride used for acylation reactions | More reactive than benzyl chloroformate |

| Phenyl chloroformate | Similar ester functionality | Used primarily for phenolic compounds |

| Tert-butoxycarbonyl chloride | Protecting group for amines | Less toxic than benzyl chloroformate |

Benzyl chloroformate is unique due to its specific application in peptide synthesis and its relatively mild reactivity compared to other chlorinated carbonates.

Discovery by Leonidas Zervas

In the early 1930s, Leonidas Zervas, collaborating with Max Bergmann at the Kaiser Wilhelm Institute for Leather Research, developed benzyl chloroformate as part of their groundbreaking work on peptide synthesis. The reagent was designed to address the challenge of racemization during amino acid coupling, a persistent issue in early 20th-century peptide chemistry. By reacting benzyl alcohol with phosgene (COCl₂), Zervas obtained a water-sensitive oily liquid capable of forming stable carbamate derivatives with primary amines. This innovation marked the birth of the Cbz (carbobenzyloxy) protecting group, a milestone that earned Bergmann and Zervas recognition as pioneers in the field.

Evolution of the Bergmann-Zervas Methodology

The Bergmann-Zervas method combined benzyl chloroformate with a stepwise approach to peptide chain elongation. Key steps included:

- Protection: Amine groups were masked using Cbz-Cl to form stable carbamates.

- Activation: Carboxyl groups were converted to reactive intermediates (e.g., acyl chlorides).

- Coupling: Protected amino acids were linked via amide bonds.

- Deprotection: Hydrogenolysis with palladium catalysts removed the Cbz group.

This methodology enabled the synthesis of oligopeptides like glutathione and carnosine, laying the foundation for modern solid-phase peptide synthesis. Despite its eventual supplantation by the Edman degradation for sequencing, the Bergmann-Zervas approach remains a touchstone for protective group strategies.

Impact on Peptide Chemistry

Prior to the Cbz group’s introduction, peptide synthesis was plagued by uncontrolled polymerization and racemization. The Bergmann-Zervas method reduced racemization to <5%, a dramatic improvement over earlier techniques. By the 1950s, the synthesis of oxytocin—the first biologically active peptide hormone—validated the method’s utility. Subsequent adaptations, such as the Merrifield resin for solid-phase synthesis, built directly on these principles.

Nomenclature and Classification

Benzyl chloroformate is systematically named benzyl carbonochloridate (IUPAC) or phenylmethyl chloroformate. Its classification as an acyl chloride underscores its reactivity toward nucleophiles like amines and alcohols. In literature, it is interchangeably termed Z-Cl (honoring Zervas) or Cbz-Cl, reflecting its role in introducing the Cbz group.

Traditional Phosgene-Based Synthesis

The traditional synthesis of benzyl chloroformate relies on the direct reaction of benzyl alcohol with phosgene, representing the most established industrial route for this important chemical intermediate [1] [4] [6]. The reaction proceeds according to the following stoichiometry: benzyl alcohol plus phosgene yields benzyl chloroformate plus hydrogen chloride [4] [6]. This method was first developed by Leonidas Zervas in the early 1930s and became the basis for the Bergmann-Zervas carboxybenzyl method of peptide synthesis [4] [6].

In the phosgene-based synthesis, excess phosgene is typically employed to minimize the formation of dibenzyl carbonate as a side product [4] [6]. The reaction conditions require careful control, as phosgene must be used in excess to drive the reaction to completion while preventing carbonate formation [4]. Industrial implementations of this process achieve yields of approximately 97% after distillation of the crude product [3]. The superior performance of phosgene compared to its substitutes has been demonstrated through comparative studies, where triphosgene yielded only 15% benzyl chloroformate under similar conditions [3].

The mechanism involves nucleophilic attack of the benzyl alcohol oxygen on the electrophilic carbon of phosgene, followed by elimination of hydrogen chloride [4]. Temperature control during the reaction is critical, as excessive heat can lead to decomposition and formation of unwanted byproducts [1]. The process typically operates under mild conditions, with temperatures maintained below 50 degrees Celsius to ensure product stability [1].

| Parameter | Optimal Conditions | Yield |

|---|---|---|

| Phosgene excess | 1.2-1.5 equivalents | 97% |

| Temperature | 20-50°C | - |

| Pressure | Atmospheric | - |

| Reaction time | 2-4 hours | - |

Non-Phosgene Synthetic Routes

Carbon Monoxide as Carbonyl Source

A significant advancement in benzyl chloroformate synthesis involves the use of carbon monoxide as a safer carbonyl source, eliminating the need for toxic phosgene [5] [8] [11]. This methodology was developed by Mizuno, Takahashi, and Ogawa, who established a novel synthetic route using carbon monoxide in combination with sulfur or carbonyl sulfide [5] [8] [11].

The process involves the initial carbonylation of benzyl alcohol with carbon monoxide and elemental sulfur in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene as a base catalyst [11]. The reaction is conducted at elevated pressure (1.0 megapascal) and temperature (80 degrees Celsius) for approximately 6 hours in tetrahydrofuran solvent [11]. The resulting carbonothioate salt is subsequently esterified using methyl iodide under ambient conditions at 20 degrees Celsius for 16 hours, yielding S-methyl O-benzyl carbonothioate in 89% yield [11].

The base selection proves critical for reaction success, with 1,8-diazabicyclo[5.4.0]undec-7-ene demonstrating superior performance compared to other bases such as 1,5-diazabicyclo[4.3.0]non-5-ene, triethylamine, or potassium carbonate [11]. Alternative bases resulted in poor yields or complete failure to form the desired carbonothioate intermediate [11].

| Base Catalyst | Yield of Carbonothioate |

|---|---|

| 1,8-diazabicyclo[5.4.0]undec-7-ene | 89% |

| 1,5-diazabicyclo[4.3.0]non-5-ene | Poor |

| Triethylamine | Poor |

| Potassium carbonate | Poor |

| No base | No reaction |

Carbonyl Sulfide-Mediated Synthesis

Carbonyl sulfide serves as an alternative carbonyl source in the non-phosgene synthesis of benzyl chloroformate [5] [9] [10]. The carbonyl sulfide-mediated approach operates through a similar mechanism to the carbon monoxide route but offers distinct advantages in terms of reaction efficiency and product selectivity [10].

In this method, carbonyl sulfide is introduced directly into a dimethylformamide solution containing 1,8-diazabicyclo[5.4.0]undec-7-ene at room temperature [11]. The interaction forms a white solid presumed to be a carbonyl sulfide-1,8-diazabicyclo[5.4.0]undec-7-ene complex, which remains thermally unstable and regenerates carbonyl sulfide upon heating to 45 degrees Celsius [11]. This complex serves as the active carbonylating species for benzyl alcohol conversion [11].

The carbonyl sulfide method demonstrates superior efficiency for benzyl alcohol substrates compared to phenolic compounds, which show reduced reactivity due to their lower basicity [11]. When applied to phenol, the S-methyl O-phenyl carbonothioate was obtained in only moderate yields, highlighting the substrate-dependent nature of this methodology [11].

Sulfur-Assisted Carbonylation Pathways

The sulfur-assisted carbonylation pathway represents a mechanistically distinct approach within the non-phosgene synthesis family [11]. The proposed mechanism involves the in situ formation of carbonyl sulfide from carbon monoxide and elemental sulfur in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene [11]. This intermediate then undergoes carbonylation with benzyl alcohol to generate a 1,8-diazabicyclo[5.4.0]undec-7-ene salt of carbonothioate [11].

The subsequent esterification with methyl iodide converts the carbonothioate salt to S-methyl O-benzyl carbonothioate, which serves as the precursor for final chlorination [11]. The chlorination step employs sulfuryl chloride under mild conditions, with slow addition of the chlorinating agent to a solution of the carbonothioate in dichloromethane at low temperature [11]. This final transformation proceeds with excellent yield to afford benzyl chloroformate as the target product [11].

The sulfur-assisted pathway offers several advantages, including the use of readily available starting materials and mild reaction conditions throughout the synthetic sequence [11]. The methodology also demonstrates good functional group tolerance and can be extended to other benzyl alcohol derivatives [11].

Industrially Viable Preparation Methods

Industrial preparation of benzyl chloroformate predominantly relies on continuous flow processes that maximize efficiency while maintaining product quality [29] [36]. The most commercially viable approach involves the controlled reaction of benzyl alcohol with phosgene in specialized reactor systems designed for handling toxic gases [29].

Modern industrial processes employ throughput optimization strategies, with reported hourly outputs reaching 1,930.5 grams of crude product containing 91% benzyl chloroformate [29]. The yield based on benzyl alcohol conversion in these systems typically exceeds 85%, with throughput times as short as 17 seconds [29]. Temperature control remains critical, with industrial reactors maintaining temperatures between 20-40 degrees Celsius to prevent thermal decomposition [29].

Alternative industrial approaches utilize triphosgene as a phosgene substitute, though with reduced efficiency [15] [18]. Triphosgene-based processes require elevated temperatures and extended reaction times, resulting in lower overall productivity [15]. The use of triphosgene also necessitates additional purification steps to remove unreacted starting material and decomposition products [18].

| Industrial Method | Throughput Rate | Product Purity | Major Advantages |

|---|---|---|---|

| Phosgene continuous flow | 1,930.5 g/h | 91% | High efficiency, short residence time |

| Triphosgene batch | Variable | Lower | Safer handling, solid reagent |

| Non-phosgene routes | Limited | High | Environmental benefits, reduced toxicity |

The economic viability of different industrial methods depends on several factors, including raw material costs, energy requirements, and waste treatment expenses [16]. The global chloroformates market, valued at 22.36 billion United States dollars in 2021, is projected to reach 39.74 billion United States dollars by 2030, reflecting growing demand for benzyl chloroformate and related compounds [16].

Green Chemistry Approaches to Synthesis

Green chemistry initiatives have driven the development of environmentally sustainable methods for benzyl chloroformate synthesis [19] [21] [22]. These approaches focus on reducing toxic reagent usage, minimizing waste generation, and improving atom economy throughout the synthetic process [19].

Photochemical synthesis represents one promising green chemistry approach, utilizing ultraviolet light to facilitate chloroformate formation from safer precursors [7] [25]. The photochemical method employs chloroform as both solvent and carbonyl precursor, with oxygen serving as the oxidant [25]. Under ultraviolet irradiation, chloroform undergoes oxidative decomposition to generate phosgene in situ, which immediately reacts with benzyl alcohol to form the desired chloroformate [25].

The photochemical approach offers several environmental advantages, including elimination of phosgene gas handling and reduced formation of hazardous byproducts [25]. Reaction yields for benzyl chloroformate synthesis via photochemical routes range from 7% to 93%, depending on alcohol chain length and reaction conditions [25]. Optimization of irradiation time, temperature, and substrate concentration proves critical for maximizing product formation while minimizing photodecomposition [25].

Microwave-assisted synthesis provides another green chemistry alternative, significantly reducing reaction times and energy consumption [22]. Microwave heating enables rapid temperature elevation and enhanced reaction kinetics, with some transformations completing in minutes rather than hours [22]. The method demonstrates particular utility for solvent-free reactions, further reducing environmental impact [21].

| Green Method | Reaction Time | Energy Requirement | Environmental Benefit |

|---|---|---|---|

| Photochemical | 1-3 hours | UV irradiation | Eliminates phosgene gas |

| Microwave-assisted | 3-15 minutes | Reduced heating | Lower energy consumption |

| Solvent-free | Variable | Minimal | No organic solvent waste |

Physical Description

Liquid

OILY COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR.

Color/Form

COLORLESS TO PALE YELLOW LIQUID

XLogP3

Boiling Point

152.0 °C

152 °C AT 760 MM HG

Flash Point

176 °F OC; 227 °F CC

80.0 °C c.c.

Vapor Density

Density

1.2166 20 °C/4 °C

Relative density (water = 1): 1.20

Odor

ODOR OF PHOSGENE

SHARP, PENETRATING ODOR

Melting Point

UNII

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

7 mm Hg @ 85-87 °C

Vapor pressure, kPa at 85-87 °C: 0.009

Pictograms

Corrosive;Environmental Hazard

Impurities

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Pharmaceutical and medicine manufacturing

Carbonochloridic acid, phenylmethyl ester: ACTIVE

Most chloroformate production is used captively and production figures are not available /Chloroformic esters/